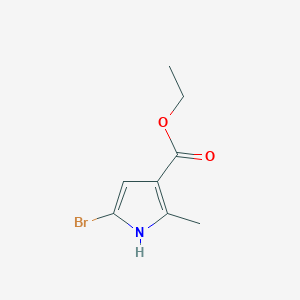

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHQDQXZTNWFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 2 Methyl 1h Pyrrole 3 Carboxylate and Analogues

Strategic Approaches to 1H-Pyrrole-3-carboxylate Core Synthesis

The construction of the polysubstituted 1H-pyrrole-3-carboxylate core has been a subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. These methodologies can be broadly categorized into multicomponent reaction protocols and cycloaddition strategies, each offering distinct advantages in terms of atom economy, step efficiency, and substrate scope.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in heterocyclic synthesis. These reactions are highly valued for their operational simplicity, convergence, and ability to rapidly generate molecular diversity.

An efficient and environmentally benign one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been developed through a microwave-assisted three-component reaction. This method involves the condensation of α-bromoacetophenones, various primary amines, and ethyl acetoacetate under solvent-free and catalyst-free conditions. The use of microwave irradiation significantly accelerates the reaction rate, leading to the desired products in short reaction times and high yields.

The proposed mechanism for this transformation begins with the formation of an α-amino ketone intermediate from the reaction of the α-bromoacetophenone and the primary amine. Concurrently, the amine also reacts with ethyl acetoacetate to form an enamine. The subsequent condensation between the α-amino ketone and the enamine, followed by intramolecular cyclization and dehydration, affords the final polysubstituted pyrrole (B145914). The absence of a solvent and catalyst makes this an attractive green chemistry approach.

| Amine | α-Bromoacetophenone | Product | Yield (%) |

| Aniline | 2-Bromoacetophenone | Ethyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylate | 92 |

| 4-Methylaniline | 2-Bromoacetophenone | Ethyl 2-methyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate | 95 |

| 4-Methoxyaniline | 2-Bromoacetophenone | Ethyl 1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | 93 |

| 4-Chloroaniline | 2-Bromoacetophenone | Ethyl 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | 90 |

| Benzylamine | 2-Bromoacetophenone | Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate | 88 |

A versatile three-component reaction for the synthesis of highly functionalized pyrrole derivatives involves the condensation of 2,3-diketo esters, primary amines, and ketones. While this method has been extensively used for the synthesis of 1H-pyrrol-3(2H)-ones, modifications of this approach can potentially lead to the formation of the fully aromatic 1H-pyrrole-3-carboxylate core. The reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA), and proceeds through a cascade of reactions including imine formation, enamine generation, and subsequent cyclization and dehydration steps. The diversity of commercially available 2,3-diketo esters, amines, and ketones allows for the generation of a wide library of substituted pyrroles. Further research is needed to optimize this methodology for the direct synthesis of 1H-pyrrole-3-carboxylates.

Cycloaddition Strategies

Cycloaddition reactions, particularly those involving the formation of five-membered rings, are powerful strategies for the synthesis of pyrroles. These methods often provide high levels of regioselectivity and stereoselectivity and are amenable to the introduction of various substituents.

The Van Leusen pyrrole synthesis is a classic and highly effective method for the construction of the pyrrole ring, based on the [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. rsc.org This methodology has been successfully applied to the synthesis of a variety of ethyl 4-substituted-1H-pyrrole-3-carboxylates.

The reaction is typically carried out in the presence of a base, such as sodium hydride or sodium tert-amylate, which deprotonates the α-carbon of TosMIC to generate a nucleophilic intermediate. This intermediate then undergoes a Michael addition to an α,β-unsaturated ester. The subsequent intramolecular cyclization, followed by the elimination of the tosyl group, leads to the formation of the aromatic pyrrole ring. A one-pot procedure starting from aldehydes has been developed, where the α,β-unsaturated ester is generated in situ via a Horner-Wadsworth-Emmons reaction, followed by the addition of TosMIC.

| Aldehyde | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | NaH | THF/DMF | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | 78 |

| 4-Chlorobenzaldehyde | NaH | THF/DMF | Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | 82 |

| 4-Methoxybenzaldehyde | NaH | THF/DMF | Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | 75 |

| 2-Naphthaldehyde | Sodium tert-amylate | Toluene | Ethyl 4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | 85 |

| Isovaleraldehyde | Sodium tert-amylate | Toluene | Ethyl 4-isobutyl-1H-pyrrole-3-carboxylate | 53 |

While less common, rearrangement reactions of pre-formed heterocyclic systems can provide a unique entry into the pyrrole core. One such conceptual approach involves the rearrangement of oxime-substituted pyrrolidines. Although direct evidence for this specific transformation leading to 1H-pyrrole-3-carboxylates is limited in the literature, related rearrangements of oximes, such as the Beckmann rearrangement, are well-established.

In a related process, substituted pyrrolines can be synthesized through a nucleophilic ring closure at activated oximes, a reaction that effectively out-competes the more common Beckmann rearrangement. nih.govorganic-chemistry.org This suggests that under specific conditions, the nitrogen atom of an oxime within a pyrrolidine framework could potentially participate in a rearrangement cascade to yield a pyrrole. Further investigation is required to establish this as a viable synthetic route to the target compounds.

Continuous Flow Synthesis Techniques and Hantzsch Reaction Modifications

The Hantzsch pyrrole synthesis, a classic multicomponent reaction, involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form a substituted pyrrole. wikipedia.orgresearchgate.net While traditionally performed as a batch process, modern adaptations have leveraged continuous flow chemistry to enhance efficiency and scalability. wikipedia.orgsyrris.com

Continuous flow synthesis offers several advantages over batch production, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for multistep reactions in a single, uninterrupted sequence. syrris.com For the synthesis of pyrrole derivatives, flow chemistry allows for rapid reaction optimization and the production of compound libraries. wikipedia.org Reaction times can be significantly reduced; for instance, a one-pot synthesis of pyrrole-3-carboxylic acid derivatives using a continuous flow setup was achieved with a reaction time of just 8 minutes at 200°C. thieme-connect.com This method also cleverly utilizes the HBr generated as a byproduct to facilitate the in situ hydrolysis of tert-butyl esters, streamlining the process. syrris.comthieme-connect.com Compared to its in-flask counterpart, the continuous flow Hantzsch synthesis can lead to significantly higher yields, demonstrating the efficiency of this technology. syrris.com

Modifications to the classical Hantzsch reaction have also expanded its scope and utility. These variations address some of the limitations of the original method and allow for the synthesis of a wider array of pyrrole derivatives under various conditions, including the use of different catalysts and reaction media. researchgate.netthieme-connect.com

| Parameter | In-Flask (Batch) Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | ~8 minutes | wikipedia.orgthieme-connect.com |

| Work-up | Requires isolation and purification of intermediates | Minimal, with potential for in-line purification | wikipedia.orgsyrris.com |

| Yield | Often lower | Generally higher | syrris.com |

| Scalability | Limited | Readily scalable | uc.pt |

Regioselective Bromination Techniques for Pyrrole-3-carboxylates

The introduction of a bromine atom at a specific position on the pyrrole ring is a critical step in the synthesis of the target compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the position of halogenation (regioselectivity) can be challenging.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org For pyrrole systems, the regiochemical outcome of bromination is heavily influenced by the substituents present on the ring. Electron-withdrawing groups, such as the carboxylate at the C3 position, typically direct incoming electrophiles to the C4 or C5 positions.

In many cases, direct bromination of pyrroles can lead to mixtures of mono- and poly-brominated products or decomposition. researchgate.net Protecting the pyrrole nitrogen, often with an electron-withdrawing group, can help to deactivate the ring slightly, improving the selectivity of the bromination reaction. The choice of solvent and reaction conditions is also critical. For example, using NBS in acetonitrile has been shown to be highly para-selective (or in the case of pyrroles, selective for the position opposite the most activating group) for a range of aromatic compounds. nih.gov The use of additives like silica gel or specific solvent systems can further enhance the regioselectivity of NBS brominations. nih.gov

While electrophilic substitution on pyrroles with a C2-carbonyl substituent typically favors bromination at the C4 position, specific reagents can override this preference. acs.orgnih.gov Tetrabutylammonium tribromide (TBABr₃) has emerged as a mild and effective reagent for the regioselective bromination of pyrroles at the C5 position. acs.orgnih.gov

This substrate-controlled regioselectivity is particularly pronounced for pyrrole-2-carboxamide substrates, where TBABr₃ can yield the 5-brominated product with high preference (up to >10:1). nih.gov The reaction is typically performed in a solvent like dichloromethane at ambient temperature. acs.org The use of TBABr₃ offers an advantage over harsher brominating agents like Br₂ by minimizing the formation of dibrominated byproducts. acs.org The choice of the cation in the tribromide salt and the solvent polarity can significantly influence the regioselectivity of the reaction. acs.org

| Brominating Reagent | Typical Major Product | TBABr₃ with Pyrrole-2-carboxamide | Reference |

|---|---|---|---|

| Br₂, NBS, DBDMH | C4-Brominated | - | acs.org |

| TBABr₃ | Mixture, depends on substrate | C5-Brominated (Predominant) | acs.orgnih.gov |

An alternative strategy for synthesizing brominated pyrroles involves introducing the bromine atom onto an acyclic precursor molecule, which is then cyclized to form the desired pyrrole ring. This approach can offer excellent control over the final position of the bromine substituent.

One such method involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.govbeilstein-journals.org In this process, a precursor containing a bromophenyl group is synthesized and then subjected to cyclization conditions, often using a radical initiator system like TTMSS/AIBN. nih.gov This protocol allows for the construction of complex fused heterocyclic systems and can be performed on a gram scale without the need for column chromatography for purification. nih.gov The strategic placement of the bromine atom on the starting material dictates its position in the final heterocyclic product, providing a powerful tool for synthesizing specifically substituted molecules. nih.govbeilstein-journals.org

Synthesis of the Target Compound: Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

The synthesis of the title compound requires a strategy that combines the formation of the 2-methyl-1H-pyrrole-3-carboxylate core with the regioselective introduction of a bromine atom at the C5 position.

Several synthetic routes can be envisioned for this compound. A common approach would be a two-step process:

Synthesis of the Pyrrole Core: The ethyl 2-methyl-1H-pyrrole-3-carboxylate intermediate can be synthesized via a Hantzsch-type reaction or other classical pyrrole syntheses like the Knorr or Paal-Knorr methods. wikipedia.org The stability of the pyrrole ring is generally good, although it can be sensitive to strong acids and oxidizing conditions.

Regioselective Bromination: The subsequent bromination of the ethyl 2-methyl-1H-pyrrole-3-carboxylate intermediate at the C5 position is the key challenge. Based on the principles of electrophilic substitution, the ester at C3 and the methyl group at C2 will influence the reaction's regiochemistry. Direct bromination with a reagent like NBS would likely yield a mixture of isomers. Therefore, a more selective method, such as the use of tetrabutylammonium tribromide, could be advantageous for directing the bromine to the C5 position. acs.org

An alternative route involves the bromination of a precursor followed by cyclization. nih.govbeilstein-journals.org This might involve starting with a brominated α-haloketone or β-ketoester and then constructing the pyrrole ring using a Hantzsch synthesis. This approach could provide unambiguous regiocontrol, as the bromine's position is fixed from the start. The stability of the brominated intermediates would be a key consideration in this pathway, as they may be more reactive or prone to side reactions under the cyclization conditions. Careful selection of reaction conditions and protecting groups would be essential to ensure the stability of intermediates and achieve a high yield of the final product. nih.gov

Discussion of Reaction Conditions, Yields, and Efficiencies in Related Synthesis

A critical step in the synthesis of the target compound is the selective bromination of the pyrrole ring. The reactivity of pyrrole towards electrophilic aromatic substitution is higher than that of thiophene, influencing the site of halogenation. researchgate.net The choice of brominating agent and solvent system plays a significant role in controlling the position of the bromine atom. The use of Tetrabutylammonium tribromide (TBATB) has emerged as a mild and efficient route for bromination, offering safety and handling advantages over molecular bromine. nih.govacs.org Optimization studies on C-2 acylated pyrroles found that using 1.0 equivalent of TBATB at ambient temperature in dichloromethane (CH2Cl2) for one hour provided the best regioselectivity, favoring C-5 bromination with a good yield of 78%. acs.org The solvent system itself can be tuned to direct selectivity, as demonstrated in the bromination of 2,5-bis(2-thienyl) pyrroles where N-bromosuccinimide (NBS) in a mixture of acetic acid and tetrahydrofuran (AcOH-THF) preferentially brominates the beta-position of the pyrrole ring. researchgate.net

For the construction of the core pyrrole ring, various strategies are employed. The Paal-Knorr reaction, for instance, can produce N-substituted pyrroles in high yields, ranging from 68% to 97%, under solvent-free conditions using commercially available aluminas as catalysts. mdpi.com More advanced methods include iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes, which tolerates a range of functional groups and produces substituted pyrroles in moderate to high yields. organic-chemistry.org Efficiency in these syntheses is further enhanced through one-pot, multi-component reactions. One such protocol for synthesizing substituted pyrrole-3-carbaldehydes reported yields between 50% and 80% by employing IBX as an oxidant at 70°C. rsc.org

Process efficiency is also critically impacted by the choice of reagents that can prevent the formation of difficult-to-remove impurities. In the synthesis of ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a close analogue, the use of hydrochloric acid was found to generate a chloro-intermediate impurity. tdcommons.org An improved process avoids this issue by using a metal catalyst in the presence of an organic acid, highlighting a key consideration in industrial-scale synthesis. tdcommons.org Furthermore, the development of continuous flow synthesis represents a significant step forward in efficiency, allowing for the one-step production of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones by utilizing the HBr byproduct for in-situ ester hydrolysis. nih.gov

The following table summarizes the conditions and yields for the synthesis of various pyrrole carboxylate analogues, illustrating the diversity of available synthetic methodologies.

| Synthetic Method/Reaction | Substrate/Analogue Type | Key Conditions (Reagents, Solvent, Temp.) | Reported Yield (%) |

| Regioselective Bromination | C-2 Acylated Pyrrole | 1.0 equiv TBABr₃, CH₂Cl₂, Room Temp, 1h | 78% acs.org |

| Paal-Knorr Reaction | Acetonylacetone & Primary Amines | CATAPAL 200 catalyst, 60°C, 45 min, solvent-free | 68-97% mdpi.com |

| One-Pot Multicomponent Reaction | In-situ Aldimines & Succinaldehyde | IBX oxidant, DMSO, 70°C, 4h | up to 80% rsc.org |

| I₂-Catalyzed Cyclization | α-Amino Carbonyls & Aldehydes | I₂, ZnCl₂, Toluene, 100°C | up to 82% organic-chemistry.org |

| C-H Borylation / Suzuki Coupling | Pyrrole-2-carboxylate & Aryl Bromides | Iridium catalyst, followed by Palladium catalyst | Good to Excellent mdpi.com |

| Knorr Reaction & Subsequent Steps | Ethyl Acetoacetate derivative | Multi-step including hydrolysis (aq. KOH, EtOH, 50-60°C) | 85% (for hydrolysis step) researchgate.net |

| Electrocyclization/Oxidation | α,β-Unsaturated Imines & Alkynes | Microwave or conventional heating, followed by air oxidation | 57-65% acs.org |

These findings demonstrate that both classical and modern synthetic methods offer viable routes to this compound and its analogues. The efficiency of a chosen route depends on a careful balance of reaction conditions to maximize yield, ensure high regioselectivity, and minimize impurity formation.

Reactivity and Chemical Transformations of Ethyl 5 Bromo 2 Methyl 1h Pyrrole 3 Carboxylate

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position of the pyrrole (B145914) ring is a key site for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating more complex aryl- and alkyl-substituted pyrroles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net While specific studies on Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate are not extensively documented in readily available literature, the reactivity of similar bromopyrrole esters is well-established and serves as a reliable model. For instance, the Suzuki coupling of bromopyrrole derivatives with various arylboronic acids is a common strategy. nih.govmdpi.com

These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate, in a suitable solvent mixture like dioxane/water. nih.govresearchgate.net The reaction's success with a variety of electron-rich and electron-deficient aryl bromides suggests that this compound can be effectively arylated under similar conditions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrroles

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Typical Yield |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | N-Boc-2-pyrroleboronic acid | Good |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | Arylboronic acid | High |

This table is based on typical conditions for similar bromopyrrole substrates and is illustrative for the target compound.

Other Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Beyond the Suzuki-Miyaura reaction, the bromine center on the pyrrole ring is amenable to other palladium-catalyzed C-C bond-forming reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The process involves a palladium catalyst and a base and is known for its high functional group tolerance and stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com The intramolecular Heck reaction of pyrroles has been used to create complex spirocyclic structures. researchgate.net

Sonogashira Coupling : This reaction is used to couple terminal alkynes with aryl or vinyl halides, creating internal alkynes. organic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. researchgate.netmdpi.com This method provides a direct route to introducing alkynyl substituents at the C5 position of the pyrrole ring.

Functionalization of the Pyrrole Ring System

In addition to reactions at the bromine center, the other functional groups on this compound offer multiple avenues for modification.

Selective Modifications at Unbrominated Positions

While the C5 position is occupied by bromine, the C4 position of the pyrrole ring is an unbrominated site available for functionalization. Electrophilic aromatic substitution reactions can occur at this position, although the existing electron-withdrawing ester group at C3 may influence the regioselectivity and reactivity of the ring. Specific literature detailing C4 functionalization on this exact substrate is limited, but related pyrrole systems demonstrate that such modifications are feasible, often requiring specific directing groups or reaction conditions to achieve selectivity.

Transformations of the Ester Functionality

The ethyl carboxylate group at the C3 position is a versatile handle for further chemical transformations.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions. This transformation is a common step in the synthesis of pharmaceuticals to improve solubility or to enable further reactions, such as amide bond formation. The resulting 5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid is a key intermediate for creating a diverse range of derivatives.

Amidation : The ester can be converted directly to an amide by heating with an amine, a process known as aminolysis. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the corresponding amide. This method is extensively used in medicinal chemistry to synthesize libraries of compounds for structure-activity relationship studies. nih.gov

Table 2: Potential Transformations of the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH or LiOH, H₂O/THF | 5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |

Reactions Involving the N-H Proton

The pyrrole nitrogen atom bears a proton that can be removed by a base, allowing for N-functionalization.

N-Alkylation : The N-H proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate) to yield N-alkylated pyrroles. This modification is often used to block the N-H position, which can sometimes interfere with other reactions, or to introduce specific groups that modulate the molecule's biological activity or physical properties. unitn.it

N-Acylation : Reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base, leads to the formation of N-acylpyrroles. scispace.com N-acylpyrroles themselves can act as acylating agents or undergo rearrangements, demonstrating the diverse reactivity of this functional group. nsf.gov

Cascade and Tandem Reactions for Complex Structure Generation

While specific documented examples of cascade or tandem reactions commencing directly with this compound are not extensively reported in readily available literature, the structural motifs of this compound suggest its high potential as a substrate in such transformations for the synthesis of complex heterocyclic systems. The presence of a reactive bromine atom at the 5-position, a nucleophilic nitrogen within the pyrrole ring, and the ester functionality at the 3-position provides multiple reaction sites that can be exploited in sequential, one-pot synthetic strategies.

Generally, cascade and tandem reactions offer significant advantages in organic synthesis, including increased efficiency, reduced waste, and the rapid construction of molecular complexity from relatively simple starting materials. For substituted pyrroles, these reactions often involve an initial cross-coupling event, followed by one or more intramolecular cyclizations or other bond-forming steps.

A plausible and synthetically valuable cascade reaction involving this compound would be a tandem Sonogashira coupling followed by an intramolecular cyclization. In this hypothetical sequence, the pyrrole could be reacted with a terminal alkyne bearing a suitable nucleophilic group in the presence of a palladium catalyst. The initial Sonogashira coupling would form a 5-alkynylpyrrole intermediate. Subsequent intramolecular cyclization, potentially triggered by a change in reaction conditions or the presence of a second catalyst, could lead to the formation of a fused bicyclic system, such as a pyrrolo[3,2-c]pyridine or a related heterocycle. The specific outcome would depend on the nature of the nucleophile on the alkyne substituent.

Another potential application lies in multicomponent reactions (MCRs). Although specific MCRs involving this compound are not detailed, the general reactivity of brominated heterocycles opens avenues for their use in palladium-catalyzed MCRs. For instance, a three-component reaction between the bromopyrrole, an alkyne, and an amine could, in principle, lead to the formation of highly substituted aminopyrrole derivatives in a single step.

Furthermore, domino reactions initiated by other cross-coupling reactions, such as Suzuki or Heck couplings, are conceivable. A Suzuki coupling with a suitably functionalized boronic acid could introduce a side chain at the 5-position, which could then undergo a spontaneous intramolecular reaction, such as a cyclization or a rearrangement, to generate a more complex scaffold. The success of such a cascade would be highly dependent on the careful design of the coupling partner to facilitate the desired subsequent transformation.

While the following table does not represent experimentally verified cascade reactions of this compound, it illustrates the potential for the formation of complex fused heterocyclic systems based on known reactivity patterns of similar compounds.

| Starting Material | Reaction Partner(s) | Potential Cascade/Tandem Process | Potential Product Class |

| This compound | Terminal alkyne with a pendant amine group | Tandem Sonogashira coupling-intramolecular cyclization | Pyrrolo[3,2-c]pyridines |

| This compound | Arylboronic acid with an ortho-formyl group | Suzuki coupling followed by intramolecular condensation | Pyrrolo[3,2-c]quinolines |

| This compound | Alkene with a pendant nucleophile | Heck coupling followed by intramolecular cyclization | Fused dihydropyrrole derivatives |

Further research is required to explore and develop specific cascade and tandem reactions utilizing this compound as a building block for the efficient synthesis of novel and complex heterocyclic structures. The strategic combination of its reactive sites holds significant promise for the advancement of synthetic organic chemistry.

Advanced Spectroscopic Characterization Methodologies in Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

No specific data available for Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate.

¹H NMR Spectroscopic Analysis for Proton Environments

Detailed ¹H NMR data including chemical shifts, multiplicities, and coupling constants for this compound are not available in the searched literature.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Specific ¹³C NMR chemical shift data for the carbon framework of this compound has not been publicly reported.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 2D NMR techniques are essential for the complete structural assignment of such molecules, no published studies detailing the application of COSY, HMQC, or HMBC for this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific data available for this compound.

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement of the molecular ion for this compound via HRMS is not documented in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Published ESI-MS data, including the mass-to-charge ratio (m/z) of the molecular ion or its adducts for this compound, could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule correspond to distinct absorption bands in the IR spectrum, providing a molecular fingerprint. For substituted pyrroles like this compound, IR spectroscopy is crucial for confirming the presence of key functional moieties.

Key functional groups and their expected IR absorption regions include:

N-H Stretching: The N-H bond of the pyrrole (B145914) ring typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong absorption band in the region of 1680-1730 cm⁻¹. nih.gov The conjugation of the carbonyl group with the pyrrole ring may shift this band to a lower wavenumber.

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrole ring are typically observed in the 1300-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond is expected to have a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

The following interactive table summarizes the anticipated IR absorption bands for this compound based on data from related pyrrole compounds.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Pyrrole N-H | N-H | 3200-3500 | Stretching |

| Ester Carbonyl | C=O | 1680-1730 | Stretching |

| Pyrrole Ring | C-N | 1300-1400 | Stretching |

| Aromatic C-H | C-H | >3000 | Stretching |

| Aliphatic C-H | C-H | 2850-3000 | Stretching |

| Bromoalkane | C-Br | 500-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic and heteroaromatic compounds like pyrroles, the primary electronic transitions observed are π → π* transitions.

The UV-Vis spectrum of pyrrole and its derivatives is sensitive to the nature and position of substituents on the pyrrole ring. researchgate.net Electron-donating and electron-withdrawing groups, as well as halogens, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Specific UV-Vis data for this compound is not documented in the available literature. However, the electronic absorption properties can be inferred from studies on similar brominated and ester-substituted pyrroles. researchgate.net The pyrrole ring itself exhibits absorption bands in the UV region. The presence of the bromo, methyl, and ethyl carboxylate substituents will influence the electronic distribution within the π-system of the pyrrole ring, leading to shifts in the absorption bands.

The ethyl carboxylate group, being an electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition of the pyrrole ring. The bromine atom, with its lone pairs of electrons, can also participate in resonance and influence the electronic transitions. It is anticipated that this compound will exhibit characteristic absorption maxima in the UV region, likely between 200 and 400 nm.

The following interactive table outlines the expected electronic transitions for this compound.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π* | Substituted Pyrrole Ring | 200 - 400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure.

While the crystal structure of this compound has not been reported, the crystallographic data of a closely related compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, offers valuable insights into the likely solid-state conformation. nih.govresearchgate.net

Studies on Ethyl 5-methyl-1H-pyrrole-2-carboxylate reveal that the molecule crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The non-hydrogen atoms of the molecule are nearly coplanar, which is characteristic of the aromatic pyrrole ring system. nih.govresearchgate.net In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net

Based on this structural information, it is reasonable to predict that this compound would also adopt a largely planar conformation in the solid state to maximize π-orbital overlap within the pyrrole ring. The presence of the bromine atom at the 5-position would introduce a larger van der Waals radius and potentially influence the crystal packing. Intermolecular interactions, such as N—H···O hydrogen bonding between the pyrrole N-H and the ester carbonyl oxygen of a neighboring molecule, are also expected to play a significant role in the crystal lattice of this compound.

The following interactive table presents the crystallographic data for the analogous compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.govresearchgate.net

| Parameter | Value for Ethyl 5-methyl-1H-pyrrole-2-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| V (ų) | 835.01 (7) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, DFT calculations can elucidate its fundamental electronic characteristics and predict its chemical behavior.

The first step in a computational study is typically the optimization of the molecule's geometry. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of this compound can be determined. This process yields precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The planarity of the pyrrole (B145914) ring and the orientation of the ethyl carboxylate and methyl substituents are key parameters obtained from this analysis. Energetic analysis provides the molecule's total electronic energy, which is crucial for assessing its thermodynamic stability relative to other isomers or related compounds.

Table 1: Predicted Structural Parameters for this compound (Illustrative Data) Note: This data is illustrative and would be derived from actual DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | 1.39 Å |

| C5-Br Bond Length | 1.88 Å |

| N1-H Bond Length | 1.01 Å |

| Pyrrole Ring Dihedral | ~0° (planar) |

| Total Electronic Energy | (Value in Hartrees) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, making it the site for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing ethyl carboxylate group and the C-Br bond, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Substituents like the electron-donating methyl group and the electron-withdrawing bromo and ethyl carboxylate groups significantly influence the energies and localizations of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) Note: This data is illustrative and would be derived from actual DFT calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily located on the pyrrole ring; indicates nucleophilic character. |

| LUMO | -1.2 eV | Significant density on the carboxylate group; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and kinetic stability. |

Computational methods are highly effective in predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. The accuracy of GIAO-DFT calculations is often high enough to aid in the assignment of complex spectra and to distinguish between different isomers.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative Data) Note: This data is illustrative and would be derived from actual DFT calculations and compared to hypothetical experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (with -CH₃) | 135.2 | 134.8 |

| C3 (with -COOEt) | 115.8 | 116.1 |

| C4 | 110.5 | 110.9 |

| C5 (with -Br) | 98.7 | 99.2 |

| Carbonyl C | 164.5 | 164.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of pyrrole derivatives like this compound, DFT can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate.

For instance, in a potential synthesis pathway, computational modeling can help to determine the activation energies for key steps, such as ring formation or substitution reactions. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. This provides insights that are often difficult to obtain through experimental means alone.

Thermodynamic and Kinetic Studies of Synthetic Pathways

DFT calculations can provide crucial thermodynamic and kinetic data for synthetic pathways leading to this compound. A common route to substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). researchgate.net Computational studies of this reaction have shown that the mechanism typically proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. researchgate.net

Applications of Ethyl 5 Bromo 2 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives in Specialized Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Chemical Entities

The primary utility of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate in organic synthesis stems from the presence of the bromine atom at the 5-position of the pyrrole (B145914) ring. This halogen acts as a versatile chemical handle, enabling the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. semanticscholar.org These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Among the most powerful of these methods are the Suzuki-Miyaura and Stille cross-coupling reactions. organic-chemistry.orglibretexts.org In a typical Suzuki-Miyaura coupling, the bromopyrrole is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. semanticscholar.orgmdpi.com This reaction facilitates the formation of a new carbon-carbon bond, allowing for the attachment of various aryl, heteroaryl, or vinyl groups to the pyrrole core. nih.gov Similarly, the Stille reaction couples the bromopyrrole with an organotin compound (organostannane) to achieve a similar transformation. researchgate.netwikipedia.org

While these reactions are powerful, the use of N-unsubstituted pyrroles can sometimes present challenges, with side reactions such as debromination potentially occurring. semanticscholar.org However, careful optimization of reaction conditions—including the choice of palladium catalyst, ligands, base, and solvent—can lead to high yields of the desired coupled products. nih.govresearchgate.net The ability to strategically introduce diverse molecular fragments makes this compound a key intermediate for building complex molecular architectures.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | mdpi.comresearchgate.netnih.gov |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | Toluene or Dioxane | researchgate.netwikipedia.orgnih.gov |

Precursor to Biologically Relevant Scaffolds

The pyrrole nucleus is a common structural motif found in a vast number of natural products and pharmacologically active compounds. biointerfaceresearch.commdpi.com Consequently, functionalized pyrroles like this compound are valuable starting materials for medicinal chemistry and drug discovery programs.

Development of Novel Chemical Entities for Exploratory Research

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net Dibromopyrrole alkaloids isolated from marine sponges, for example, exhibit a range of biological activities. researchgate.net

This compound serves as an excellent platform for generating libraries of novel compounds for biological screening. Through the cross-coupling reactions described previously, a multitude of different chemical groups can be appended at the 5-position. Furthermore, the ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides. This combinatorial approach allows for the rapid generation of chemical diversity, increasing the probability of discovering new molecules with therapeutic potential.

Building Block for Advanced Materials Research

The field of materials science has seen a surge of interest in organic conducting polymers, which combine the electrical properties of metals with the processability and light weight of plastics. Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. mdpi.com

Synthesis of Oligo- and Polypyrroles for Conducting Polymer Applications

Polypyrrole is typically synthesized by the oxidative chemical or electrochemical polymerization of the pyrrole monomer. researchgate.netnih.gov Functionalized pyrroles can be incorporated into these polymers to tune their properties. Using a monomer like this compound offers several potential routes to new polymer structures.

The bromine atom can facilitate metal-catalyzed polymerization reactions, leading to more defined polymer linkages compared to standard oxidative methods. The methyl and ethyl carboxylate substituents are expected to enhance the solubility of the resulting oligo- or polypyrroles, which is a significant challenge for unsubstituted polypyrrole. mit.edu Improved solubility allows for better processability, enabling the casting of thin films and the fabrication of electronic devices. mdpi.com

Generation of Pyrrole Derivatives with Defined Optical and Electronic Properties

The optical and electronic properties of conducting polymers, such as their color (absorption spectrum) and conductivity, are intimately linked to their electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap. dntb.gov.ua

| Substituent on Pyrrole Ring | Electronic Nature | Expected Effect on Polymer Band Gap | Expected Effect on Polymer Solubility | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Decrease | Increase | dntb.gov.ua |

| -COOEt (Ethyl Carboxylate) | Electron-Withdrawing | Decrease | Increase | dntb.gov.uanih.gov |

Future Directions in Pyrrole 3 Carboxylate Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrrole-3-carboxylates. Future research will prioritize the development of methodologies that minimize environmental impact, reduce waste, and utilize renewable resources.

One promising avenue is the use of greener solvents in classical pyrrole (B145914) syntheses like the Paal-Knorr and Hantzsch reactions. Traditional methods often employ volatile and toxic organic solvents. The shift towards water, ionic liquids, or bio-derived solvents can significantly improve the environmental profile of these reactions. For instance, performing the Paal-Knorr condensation in an aqueous micellar medium using surfactants like sodium dodecyl sulfate (B86663) has been shown to be an efficient and environmentally friendly approach. mdpi.com

The development and application of heterogeneous and nano-catalysts represent another key area of sustainable synthesis. ipb.pt These catalysts can be easily recovered and reused, reducing waste and cost. For example, magnetic nanoparticles coated with a catalytic species can be readily separated from the reaction mixture using an external magnet. rsc.org

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, to mediate key bond-forming steps in pyrrole synthesis is a growing area of interest. researchgate.net This approach can lead to high yields and enantioselectivities under mild reaction conditions.

Furthermore, mechanochemical activation through techniques like ball milling presents a solvent-free method for synthesizing N-substituted pyrroles. rsc.org This high-energy milling process can promote reactions between solid reactants, eliminating the need for solvents altogether.

The table below summarizes some of the key sustainable approaches being explored in pyrrole synthesis.

| Sustainable Methodology | Description | Potential Advantages |

| Green Solvents | Replacement of traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-derived solvents. | Reduced toxicity, improved safety, and lower environmental impact. |

| Heterogeneous Catalysis | Use of solid-phase catalysts, including nano-catalysts, that can be easily separated and recycled. | Catalyst reusability, reduced waste, and often milder reaction conditions. |

| Biocatalysis | Employment of enzymes (e.g., transaminases) to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, and use of renewable resources. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvents. | Solvent-free conditions, reduced waste, and potential for novel reactivity. |

Exploration of Novel Reactivity Patterns for Enhanced Diversification

To expand the chemical space accessible from pyrrole-3-carboxylates like Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, researchers are actively exploring novel reactivity patterns. These investigations aim to develop new methods for the functionalization and diversification of the pyrrole core.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. ipb.pt The presence of an electron-withdrawing group, such as the ester at the 3-position, can facilitate these reactions. ipb.pt Future research will likely focus on developing milder and more versatile coupling protocols, including those that are tolerant of a wider range of functional groups.

C-H activation and functionalization have emerged as a step-economical approach to modify heterocyclic scaffolds. rsc.orgnih.gov Instead of relying on pre-functionalized starting materials, direct C-H activation allows for the introduction of new substituents at specific positions on the pyrrole ring. This can be achieved using transition metal catalysts, such as palladium or rhodium, which can selectively activate C-H bonds. polimi.it For pyrrole-3-carboxylates, this could enable the introduction of functional groups at the 2- and 4-positions, which are not readily accessible through classical methods.

Cycloaddition reactions offer a powerful strategy for the construction of more complex fused heterocyclic systems. Pyrroles can participate as dienes in Diels-Alder [4+2] cycloadditions, particularly when an electron-withdrawing group is present on the nitrogen atom. rsc.org They can also undergo [3+2] and [2+1] cycloadditions. The exploration of novel cycloaddition partners and catalytic systems will undoubtedly lead to the synthesis of a diverse range of polycyclic pyrrole derivatives with interesting biological and material properties.

The table below provides an overview of these emerging reactivity patterns.

| Reactivity Pattern | Description | Potential for Diversification |

| Cross-Coupling Reactions | Formation of new bonds at the site of a halogen or other leaving group using a metal catalyst. | Allows for the introduction of a wide variety of aryl, alkyl, and alkynyl substituents. |

| C-H Activation | Direct functionalization of C-H bonds on the pyrrole ring. | Enables the introduction of functional groups at positions that are not easily accessible through other methods. |

| Cycloaddition Reactions | Reaction of the pyrrole ring as a diene or dienophile to form new cyclic structures. | Provides access to complex, fused heterocyclic systems with diverse three-dimensional architectures. |

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry and Automation)

The integration of advanced synthesis techniques like flow chemistry and automation is set to revolutionize the synthesis of pyrrole-3-carboxylates. These technologies offer significant advantages in terms of efficiency, safety, scalability, and the ability to rapidly explore reaction conditions.

Flow chemistry , where reactions are carried out in a continuous stream through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgrsc.org This precise control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The Paal-Knorr and Hantzsch pyrrole syntheses have been successfully adapted to flow conditions, demonstrating the potential for the continuous production of pyrrole derivatives. rsc.org For a compound like this compound, a multi-step flow synthesis could be envisioned, starting from simple precursors and proceeding through several reaction stages without the need for isolation of intermediates. rsc.org

Automation and high-throughput synthesis platforms are becoming increasingly important in drug discovery and materials science for the rapid generation of compound libraries. nih.gov Automated systems can perform a large number of reactions in parallel, allowing for the efficient exploration of a wide range of substrates and reaction conditions. This approach is particularly well-suited for the diversification of the pyrrole-3-carboxylate scaffold, enabling the synthesis of large libraries of analogs for biological screening. Automated route-finding algorithms are also being developed to identify novel and efficient synthetic pathways to target molecules. polimi.it

The combination of flow chemistry and automation has the potential to create fully automated synthesis platforms that can design, execute, and optimize the synthesis of pyrrole derivatives with minimal human intervention.

| Advanced Technique | Description | Key Advantages |

| Flow Chemistry | Reactions are performed in a continuous stream through a microreactor or tube reactor. | Enhanced control over reaction parameters, improved safety, scalability, and potential for multi-step synthesis. |

| Automation & High-Throughput Synthesis | Use of robotic systems to perform a large number of reactions in parallel. | Rapid generation of compound libraries, efficient reaction optimization, and accelerated discovery processes. |

| Automated Route Finding | Computational algorithms that identify and suggest optimal synthetic routes to a target molecule. | Discovery of novel and more efficient synthetic pathways. |

Application of Emerging Characterization Techniques for Complex Derivatives

As the synthesis of increasingly complex pyrrole-3-carboxylate derivatives becomes possible, the need for advanced characterization techniques becomes paramount. Emerging analytical methods are providing unprecedented insights into the structure, conformation, and properties of these molecules.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as multi-dimensional NMR (e.g., HMBC, HSQC) and solid-state NMR, are essential for the unambiguous structural elucidation of complex pyrrole derivatives. ipb.pt These methods provide detailed information about the connectivity of atoms and the three-dimensional structure of molecules in solution and in the solid state.

Mass spectrometry (MS) has evolved into a powerful tool for the analysis of heterocyclic compounds. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, enabling the confident determination of elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of molecules, providing valuable structural information. nih.gov

X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds. bol.com Single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state packing and properties of pyrrole derivatives.

Computational chemistry , including Density Functional Theory (DFT) and ab initio methods, plays an increasingly important role in complementing experimental data. researchgate.net These methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts), calculate reaction energies, and model the electronic structure of molecules. This information can aid in the interpretation of experimental data and provide insights into the reactivity and properties of novel pyrrole derivatives.

| Characterization Technique | Information Provided | Application in Pyrrole Chemistry |

| Advanced NMR Spectroscopy | Detailed information on molecular connectivity and three-dimensional structure. | Unambiguous structure elucidation of complex derivatives and conformational analysis. |

| High-Resolution Mass Spectrometry | Precise molecular weight determination and elemental composition. | Confirmation of molecular formula and structural analysis through fragmentation patterns. |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state. | Determination of bond lengths, angles, and intermolecular interactions. |

| Computational Chemistry | Prediction of molecular properties, electronic structure, and reaction pathways. | Aiding in spectral interpretation, understanding reactivity, and designing new molecules. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate?

- Methodology : The compound can be synthesized via bromination of a pre-functionalized pyrrole ester. For example, analogous syntheses involve reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with brominating agents (e.g., NBS or Br₂ in controlled conditions) . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates may be employed to introduce the bromo substituent. Reaction optimization typically includes monitoring by TLC, purification via column chromatography, and characterization using H NMR and ESIMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- H NMR : Identifies substituent positions and confirms pyrrole ring substitution patterns (e.g., methyl and ester groups). For example, the methyl group at C2 appears as a singlet near δ 2.2 ppm, while the ester ethyl group shows quartets and triplets around δ 4.2–1.3 ppm .

- ESIMS : Validates molecular weight and bromine isotope patterns (M+ and M+2 peaks for Br/Br) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and N-H stretches (~3400 cm) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : While specific toxicity data are limited, general precautions for brominated heterocycles include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid skin contact; rinse immediately with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve the compound’s molecular conformation?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs for structure solution and refinement. The planar pyrrole ring and bromine’s anisotropic displacement parameters can be analyzed using ORTEP for visualization .

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated bond lengths/angles with experimental data to assess intramolecular interactions (e.g., steric effects of the methyl group) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Methodology : Perform graph-set analysis (Etter’s formalism) on crystallographic data. For example, N-H⋯O interactions between the pyrrole NH and ester carbonyl groups create dimers, while weak C-H⋯O bonds stabilize layered packing .

Q. What strategies address low yields or byproduct formation during bromination?

- Methodology :

- Reaction Optimization : Use controlled stoichiometry (1.1 eq Br₂) and low temperatures (0–5°C) to minimize over-bromination.

- Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., di-brominated species).

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on reactive sites before bromination .

Q. How can contradictions in crystallographic refinement (e.g., disorder) be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.